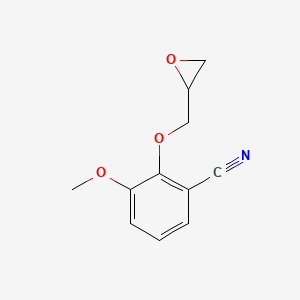
3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile
Übersicht
Beschreibung
3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO₃
- CAS Number : 35198-39-1
This compound features a methoxy group and an epoxide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.
- Membrane Disruption : The epoxide group may facilitate interactions with lipid membranes, influencing cell viability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF-7 (Breast) | 20 |
| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |
In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Initial findings suggest activity against multidrug-resistant bacterial strains.
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 32 µg/mL |
| Compound D | E. coli | 64 µg/mL |
| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |
This activity may involve mechanisms such as disruption of bacterial membranes or inhibition of essential metabolic processes.
Other Biological Activities
Beyond anticancer and antimicrobial effects, preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties, potentially mediated by the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
Case Studies and Research Findings
A notable case study involved the administration of a structurally related compound in an animal model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting further investigation into the therapeutic potential of compounds within this class.
Example Case Study
In a recent study, mice treated with a related oxirane compound showed reduced tumor growth rates compared to untreated controls. This suggests that similar compounds could be developed into effective cancer therapies.
Eigenschaften
IUPAC Name |
3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-10-4-2-3-8(5-12)11(10)15-7-9-6-14-9/h2-4,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUKCQEZJXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















